N'-hydroxyquinoline-2-carboximidamide
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Overview
Description
N’-hydroxyquinoline-2-carboximidamide is a small molecule with significant potential in various fields of scientific research. It is known for its ability to bind to DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . This compound has been optimized for the treatment of cancer and exhibits a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyquinoline-2-carboximidamide typically involves the reaction of quinoline-2-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-hydroxyquinoline-2-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyquinoline-2-carboximidamide undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different substituents onto the quinoline ring, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to increase reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboximidamide derivatives with different oxidation states, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
N’-hydroxyquinoline-2-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which N’-hydroxyquinoline-2-carboximidamide exerts its effects involves binding to DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . This action disrupts the synthesis of RNA, leading to the inhibition of protein synthesis and cell growth . The compound’s molecular targets include the active sites of RNA polymerase, where it forms stable complexes that prevent the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxyquinoline-2-carboximidamide include:
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Quinoline-2-carboximidamide: A precursor to N’-hydroxyquinoline-2-carboximidamide with similar biological activities.
Uniqueness
N’-hydroxyquinoline-2-carboximidamide is unique due to its specific ability to inhibit DNA-dependent RNA polymerase, making it a potent anticancer agent . Its structure allows for selective binding to the enzyme, providing a targeted approach to inhibiting transcription and replication . This specificity sets it apart from other quinoline derivatives, which may have broader but less targeted biological activities .
Properties
CAS No. |
72081-99-3 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N'-hydroxyquinoline-2-carboximidamide |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |
InChI Key |
DEQWPCQMOAQNTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
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